![molecular formula C11H18O2 B14484110 5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one CAS No. 65443-17-6](/img/structure/B14484110.png)
5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-pentyl-6-oxabicyclo[310]hexan-2-one is a chemical compound with the molecular formula C11H18O2 It is a bicyclic compound containing an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-pentyl-2-cyclopentenone with a suitable oxidizing agent can lead to the formation of the desired oxabicyclohexane ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one include:
- 6-Oxabicyclo[3.1.0]hexan-2-one
- 2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde
- Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-
Uniqueness
What sets this compound apart from similar compounds is its unique pentyl group attached to the bicyclic ring system. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
65443-17-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-7-11-9(12)6-8-10(11,2)13-11/h3-8H2,1-2H3 |
InChI Key |
RGSQBLIPWZDIRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12C(=O)CCC1(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



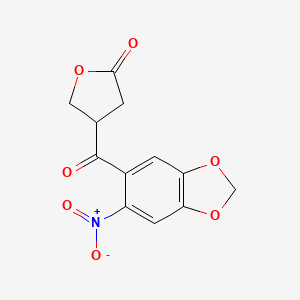
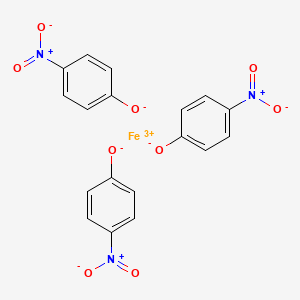
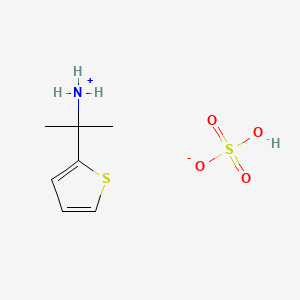
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

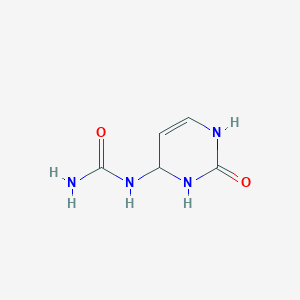

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
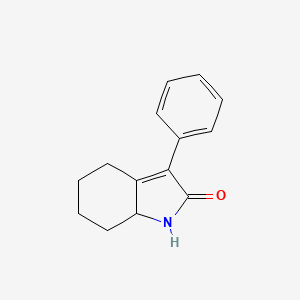
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
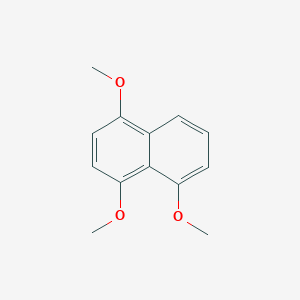
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
